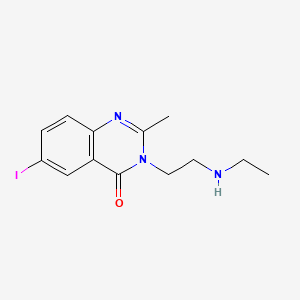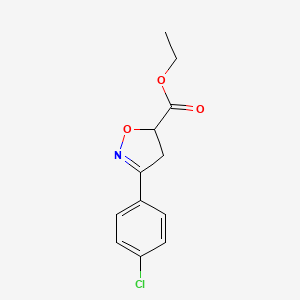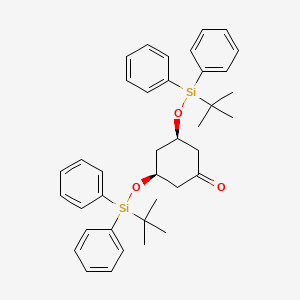![molecular formula C5H5N5O B12913799 7-Methyl-1,7-dihydro-4h-imidazo[4,5-d][1,2,3]triazin-4-one CAS No. 37805-72-4](/img/structure/B12913799.png)
7-Methyl-1,7-dihydro-4h-imidazo[4,5-d][1,2,3]triazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-1,7-dihydro-4h-imidazo[4,5-d][1,2,3]triazin-4-one is a heterocyclic compound that belongs to the class of imidazotriazines This compound is characterized by a fused ring system consisting of an imidazole ring and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1,7-dihydro-4h-imidazo[4,5-d][1,2,3]triazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-1,2,4-triazole with methyl isocyanate, followed by cyclization to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1,7-dihydro-4h-imidazo[4,5-d][1,2,3]triazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or triazine rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Halogens, alkylating agents, nucleophiles; reactions may require catalysts or specific conditions such as elevated temperatures or acidic/basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound
Scientific Research Applications
7-Methyl-1,7-dihydro-4h-imidazo[4,5-d][1,2,3]triazin-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique properties.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. It may also be used in the design of probes for biochemical assays.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is investigated for its activity against various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: In the industrial sector, the compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Methyl-1,7-dihydro-4h-imidazo[4,5-d][1,2,3]triazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Imidazo[4,5-b]pyridine: This compound features a fused imidazole and pyridine ring system and is known for its biological activity as a GABA receptor modulator.
Imidazo[4,5-c]pyridine: Similar to imidazo[4,5-b]pyridine, this compound has a fused imidazole and pyridine ring system but with different substitution patterns, leading to distinct biological activities.
Imidazo[2,1-b][1,3]thiazine: This compound contains a fused imidazole and thiazine ring system and is studied for its potential as an antituberculosis agent.
Uniqueness: 7-Methyl-1,7-dihydro-4h-imidazo[4,5-d][1,2,3]triazin-4-one is unique due to its specific ring structure and substitution pattern. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent further highlight its significance in scientific research.
Properties
CAS No. |
37805-72-4 |
|---|---|
Molecular Formula |
C5H5N5O |
Molecular Weight |
151.13 g/mol |
IUPAC Name |
7-methyl-3H-imidazo[4,5-d]triazin-4-one |
InChI |
InChI=1S/C5H5N5O/c1-10-2-6-3-4(10)7-9-8-5(3)11/h2H,1H3,(H,7,8,11) |
InChI Key |
SNMMWUZGDYXNGD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=NNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



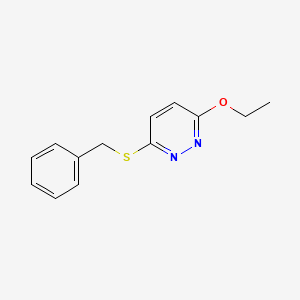
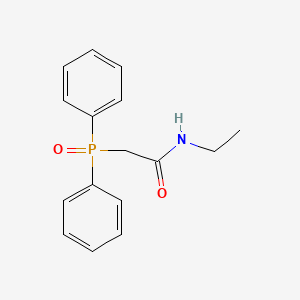
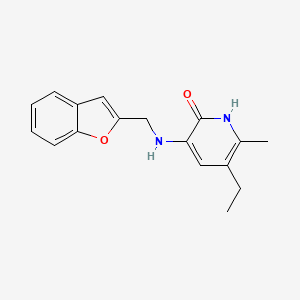
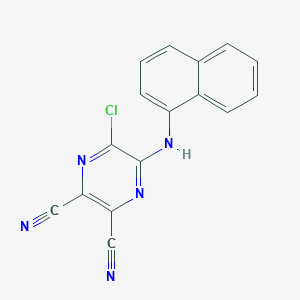
![Ethyl 2-(5,7-dimethylimidazo[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B12913772.png)
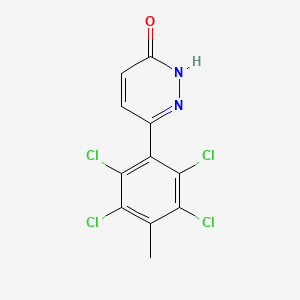
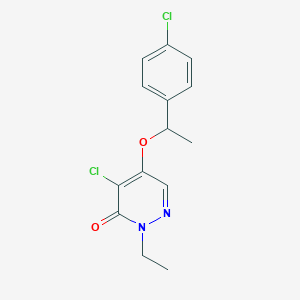

![(3S)-N-cyclohexyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12913783.png)
![3-(3-Chloropropyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12913792.png)
